molecular formula C16H14N4O2S B2639478 N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1172950-76-3

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

カタログ番号: B2639478
CAS番号: 1172950-76-3
分子量: 326.37
InChIキー: PPLGCMFSWHYGHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4H-Chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry research. Its structure integrates two privileged pharmacophores: a 4H-chromeno[4,3-d]thiazole system and a 1-ethyl-1H-pyrazole-3-carboxamide unit. Chromene and coumarin-derived scaffolds are extensively researched for their broad biological activities, including as promising antibacterial agents . The pyrazole ring is a ubiquitous component in numerous bioactive molecules and pharmaceuticals, valued for its versatile role in molecular recognition . The strategic fusion of these moieties into a single molecule creates a complex chemical entity with potential for exploring new biological pathways. This compound is provided exclusively for research and development purposes in laboratory settings. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound in various applications, including as a key intermediate in organic synthesis, a building block for the development of novel heterocyclic systems, or a candidate for in vitro biological screening assays to investigate antimicrobial, anticancer, or other pharmacological activities.

特性

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-2-20-8-7-11(19-20)15(21)18-16-17-14-10-5-3-4-6-12(10)22-9-13(14)23-16/h3-8H,2,9H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLGCMFSWHYGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

化学反応の分析

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

科学的研究の応用

作用機序

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrazole Carboxamide Derivatives

describes pyrazole carboxamide derivatives (e.g., compounds 3a–3e ) synthesized via EDCI/HOBt-mediated coupling. Key structural and physicochemical comparisons:

Compound Substituents (R1, R2) Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR, δ ppm)
3a Phenyl, Phenyl 68 133–135 8.12 (s, 1H), 7.61–7.43 (m, 10H)
3b 4-Chlorophenyl, Phenyl 68 171–172 8.12 (s, 1H), 7.55–7.43 (m, 9H)
3c p-Tolyl, Phenyl 62 123–125 8.12 (s, 1H), 7.63–7.41 (m, 9H), 2.42 (s, 3H)
Target Compound 4H-Chromenothiazol-2-yl, 1-Ethyl N/A N/A Expected signals: ~8.12 (pyrazole-H), 6.5–7.5 (chromene aromatic)

Key Differences :

  • The target compound replaces the aryl groups in 3a–3e with a chromenothiazole system, likely enhancing π-π stacking and planar rigidity.
  • The ethyl group on the pyrazole may improve solubility compared to bulkier aryl substituents .
Benzothiazole and Chromene Hybrids

and highlight benzothiazole derivatives (e.g., 5a–m , 6a–b ) with azole substituents. For example:

  • Compound 5a–m : 2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide.
  • Compound in : N-(Benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide (antimicrobial activity).

Comparison :

  • The carboxamide linkage in the target compound may offer better metabolic stability compared to thioether or acetamide linkages in 5a–m .
Chromeno-Pyrimidine and Pyrazole Hybrids

synthesizes chromeno-pyrimidine derivatives (e.g., 17: 5-chloro-1-(4-oxo-3-phenyl-4,10-dihydro-3H-chromeno[2,3-d]pyrimidin-2-yl)-3-phenyl-2,3-dihydro-1H-pyrazole-4-carbonitrile).

Comparison :

  • Compound 17 features a pyrazole-carbonitrile group, whereas the target compound has a carboxamide. The carboxamide group may enhance hydrogen-bonding interactions with biological targets.
  • The chromenothiazole system in the target compound could exhibit stronger fluorescence properties compared to chromeno-pyrimidines, aiding in bioimaging applications .
Thiazol-2-yl Hydrazine Derivatives

reports N-(4-aryl-thiazol-2-yl)-hydrazine hydrobromides with cardioprotective activity. For example:

  • N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide outperformed Levocarnitine in reducing smooth muscle hypoxia.

Comparison :

  • The target compound’s pyrazole carboxamide may offer greater stability than hydrazine derivatives, which are prone to hydrolysis.
  • The chromenothiazole system could provide synergistic antioxidant effects, akin to coumarin derivatives .

生物活性

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and pharmacological implications based on diverse sources.

Chemical Structure and Properties

The compound features a unique chromeno-thiazole core structure coupled with a pyrazole moiety. This configuration is significant for its interaction with various biological targets. The molecular formula can be represented as follows:

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₂S
Molecular Weight293.35 g/mol
IUPAC NameN-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
SolubilitySoluble in DMSO and DMF

Synthesis

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. Key steps in the synthesis include:

  • Formation of the Chromeno-Thiazole Framework : This may involve the condensation of appropriate thiazole and chromene derivatives under controlled conditions.
  • Introduction of the Pyrazole Moiety : The pyrazole component is synthesized through hydrazine derivatives reacting with suitable carbonyl compounds.
  • Final Coupling Reaction : The carboxamide group is introduced through acylation reactions.

Optimizing reaction conditions such as temperature, pH, and solvent choice is crucial for achieving high yields and purity of the final product.

Anticancer Activity

Research indicates that compounds containing pyrazole and thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and EGFR, which are critical in various cancers .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives have been reported to modulate inflammatory pathways by inhibiting nitric oxide production and cytokine release . This mechanism could be relevant for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains by disrupting cell membrane integrity, leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide. Modifications to the pyrazole or thiazole moieties can significantly influence potency and selectivity against biological targets.

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. Among these, a derivative similar to N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide showed promising results with an IC50 value indicating effective inhibition at low concentrations.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that a related compound significantly reduced LPS-induced TNF-alpha production in macrophages, highlighting its potential as an anti-inflammatory agent. The mechanism was attributed to the inhibition of NF-kB signaling pathways.

Q & A

Q. Basic

  • 1H/13C NMR : Essential for confirming regiochemistry of the chromeno-thiazole and pyrazole rings. Key signals include aromatic protons (δ 6.8–8.2 ppm) and carboxamide carbonyl (δ ~165 ppm) .
  • IR Spectroscopy : Detects carboxamide C=O stretches (~1680 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .
  • HPLC : Critical for assessing purity (>98% in most studies) using C18 columns and acetonitrile/water gradients .

How do structural modifications to the pyrazole ring impact biological activity?

Q. Advanced

  • Substituent effects : Ethyl groups at the pyrazole N1 position enhance metabolic stability, while electron-withdrawing groups (e.g., chloro) at C4 increase binding affinity to kinase targets .
  • Case study : Replacement of ethyl with bulkier substituents (e.g., isopropyl) reduced solubility but improved selectivity for cancer cell lines (IC50 values: 0.5–5 µM) .
  • Methodology : SAR studies require iterative synthesis, in vitro screening (e.g., MTT assays), and docking simulations (AutoDock Vina) to map interactions with ATP-binding pockets .

What contradictions exist in reported biological activity data, and how can they be resolved?

Q. Advanced

  • Data conflicts : Discrepancies in IC50 values (e.g., 2 µM vs. 10 µM for the same kinase) may arise from assay conditions (e.g., ATP concentration) or cell line variability .
  • Resolution strategies :
    • Standardize assay protocols (e.g., fixed ATP levels in kinase inhibition assays).
    • Use isogenic cell lines to isolate target-specific effects .
    • Validate findings with orthogonal methods (e.g., SPR for binding affinity) .

What computational approaches are effective for predicting the compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking : AutoDock or Schrödinger Suite can model binding to kinases (e.g., EGFR or CDK2), identifying key hydrogen bonds with thiazole N and pyrazole carbonyl .
  • MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories, highlighting critical residues (e.g., Lys33 in EGFR) .
  • ADMET prediction : SwissADME predicts moderate bioavailability (TPSA ~90 Ų) but potential CYP3A4-mediated metabolism .

How can intermediates be optimized to improve scalability in academic settings?

Q. Basic

  • Key intermediates : Chromeno-thiazole precursors (e.g., 2-hydrazinyl-chromeno[2,3-d]pyrimidin-4-one) are often bottlenecks due to low yields (~15%) .
  • Optimization :
    • Use continuous flow reactors for exothermic steps (e.g., cyclocondensation) to improve reproducibility .
    • Replace chromatographic purification with recrystallization (e.g., ethanol/water mixtures) for intermediates .

What in vitro and in vivo models are most relevant for evaluating its therapeutic potential?

Q. Advanced

  • In vitro :
    • Anticancer : NCI-60 cell panel screening followed by clonogenic assays .
    • Anti-inflammatory : LPS-induced TNF-α suppression in RAW264.7 macrophages .
  • In vivo :
    • Xenograft models (e.g., HCT-116 colorectal cancer) with oral dosing (10–50 mg/kg) to assess bioavailability .
    • PK/PD studies: Plasma half-life (~2–4 hours) and tissue distribution via LC-MS/MS .

How does the chromeno-thiazole moiety contribute to its photophysical properties?

Q. Advanced

  • Fluorescence : The conjugated chromene system emits at λmax ~450 nm (quantum yield Φ ~0.3), useful for cellular imaging .
  • Applications : Track subcellular localization in live cells (e.g., mitochondrial targeting via TPP conjugation) .

Table 1: Representative Synthetic Yields and Conditions

StepReagents/ConditionsYieldPurity (HPLC)Reference
Chromene-thiazole coreThiourea, EtOH, reflux15%95%
Pyrazole couplingEDCl/HOBt, DMF, 60°C39%98%
Final purificationColumn chromatography (SiO2, CH2Cl2/MeOH)24%99%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。